(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid
CAS No.:
Cat. No.: VC13826086
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BNO3 |
|---|---|
| Molecular Weight | 188.98 g/mol |
| IUPAC Name | (1-oxo-2H-isoquinolin-6-yl)boronic acid |
| Standard InChI | InChI=1S/C9H8BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,13-14H,(H,11,12) |
| Standard InChI Key | OZPWJSUCIZROJZ-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 188.98 g/mol
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IUPAC Name: (1-Oxo-2H-isoquinolin-6-yl)boronic acid
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SMILES:
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InChI Key: OZPWJSUCIZROJZ-UHFFFAOYSA-N
The compound’s structure combines a boronic acid group (-B(OH)₂) at the C-6 position of a 1,2-dihydroisoquinolin-1-one scaffold (Figure 1). This configuration enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a key feature in synthetic chemistry .
Synthesis Methods
General Synthetic Routes
Boronic acids are typically synthesized via palladium-catalyzed borylation or transmetallation. For (1-oxo-1,2-dihydroisoquinolin-6-yl)boronic acid, key steps include:
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Borylation of Halogenated Precursors:
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Purification: Column chromatography or recrystallization yields the pure boronic acid .
Industrial-Scale Production
While specific industrial protocols are scarce, scalable methods involve optimizing solvent systems (e.g., 1,4-dioxane/water) and catalytic conditions to enhance yield (>80%) .
Applications in Organic and Medicinal Chemistry
Suzuki-Miyaura Cross-Coupling
The compound serves as a key intermediate in synthesizing biaryl structures:
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Example: Coupling with aryl halides under Pd catalysis produces 6-arylisoquinolones, scaffolds prevalent in bioactive molecules .
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Recent Study: Ni-catalyzed reductive cross-coupling with alkyl tosylates yielded 6-azacyclic isoquinolones with anticancer potential .
Medicinal Chemistry
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Bioactive Analogues: Derivatives exhibit inhibitory activity against kinases (e.g., HPK1) and metalloproteinases, highlighting therapeutic potential .
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Structure-Activity Relationship (SAR): The boronic acid group enhances target binding via reversible covalent interactions, improving drug specificity.
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, DMF, THF |
| Stability | Moisture-sensitive; store inert, 2–8°C |
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid | Methyl at C-2 | Enhanced steric hindrance alters reactivity. |
| 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate | -SO₂CF₃ group | Higher electrophilicity for nucleophilic substitution. |
Research Frontiers
Photoredox/Ni-Catalyzed Decarboxylative Coupling
Merged photoredox and Ni catalysis enables C–C bond formation with α-carboxylic acids, expanding access to 6-substituted isoquinolones .
Bioconjugation
The boronic acid moiety facilitates conjugation to biomolecules (e.g., antibodies) for targeted drug delivery .
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